(S)-3-aMino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride (S)-3-aMino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 177943-33-8
VCID: VC0185878
InChI: InChI=1S/C9H10N2O2.ClH/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12;/h1-4,7,13H,5,10H2;1H/t7-;/m0./s1
SMILES: C1C(C(=O)N(C2=CC=CC=C21)O)N.Cl
Molecular Formula: C9H11ClN2O2
Molecular Weight: 214.65 g/mol

(S)-3-aMino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride

CAS No.: 177943-33-8

Main Products

VCID: VC0185878

Molecular Formula: C9H11ClN2O2

Molecular Weight: 214.65 g/mol

(S)-3-aMino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride - 177943-33-8

CAS No. 177943-33-8
Product Name (S)-3-aMino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
IUPAC Name (3S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride
Standard InChI InChI=1S/C9H10N2O2.ClH/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12;/h1-4,7,13H,5,10H2;1H/t7-;/m0./s1
Standard InChIKey WZOBDOKCHIUXAY-FJXQXJEOSA-N
Isomeric SMILES C1[C@@H](C(=O)N(C2=CC=CC=C21)O)N.Cl
SMILES C1C(C(=O)N(C2=CC=CC=C21)O)N.Cl
Canonical SMILES C1C(C(=O)N(C2=CC=CC=C21)O)N.Cl
PubChem Compound 22868922
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator